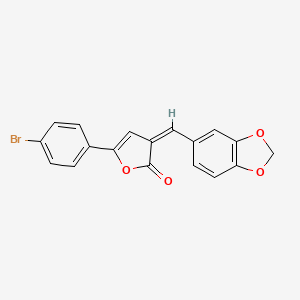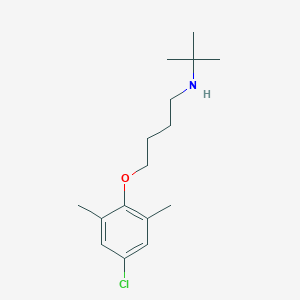
N-(sec-butyl)-2-methylbenzamide
Descripción general
Descripción
“N-(sec-butyl)-2-methylbenzamide” is a chemical compound that contains a sec-butyl group and a benzamide group. The sec-butyl group is a four-carbon alkyl radical derived from butane . It is attached to the molecule at one of the non-terminal (internal) carbon atoms, forming a secondary butyl or sec-butyl group . The benzamide part of the molecule is a carboxamide derived from benzoic acid.
Synthesis Analysis
The synthesis of “this compound” could potentially involve the reaction of sec-butylamine with 2-methylbenzoyl chloride. This reaction would likely require a base such as triethylamine to act as a proton acceptor . Another possible method could involve the esterification of n-butanol with acetic acid, catalyzed by Brönsted acidic ionic liquids .Molecular Structure Analysis
The sec-butyl group in “this compound” is chiral, meaning it can exist in two different forms that are mirror images of each other . The carbon atom at position 2 is a stereocenter, with four different groups attached: −H, −CH3, −CH2−CH3, and −R . The names of the two chiral groups are: (2S)-butan-2-yl and (2R)-butan-2-yl .Chemical Reactions Analysis
The sec-butyl group in “this compound” can undergo various reactions. For example, it can participate in metalation reactions with organolithium reagents such as n-butyllithium . This reaction involves a lithium/hydrogen exchange, resulting in the formation of a new organolithium compound .Aplicaciones Científicas De Investigación
NK1/NK2 Antagonist for Treating Disorders
N-(sec-butyl)-2-methylbenzamide has been identified as an NK1/NK2 antagonist. It is used in treating a variety of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Insect Repellent Comparative Study
In the study of insect repellents, this compound was compared with other substances for their behavioral and toxicological effects on Rhodnius prolixus, a vector of Chagas disease. The study explored aspects such as repellency, mortality rate, and locomotor activity (Alzogaray, 2015).
Sigma-2 Receptor Probe
This compound has been utilized in developing sigma-2 receptor probes. Such probes are significant in studying sigma-2 receptors in vitro, contributing to a deeper understanding of these receptors and their potential therapeutic implications (Xu et al., 2005).
Conformational Study in Chemistry
The compound's variant, sec-butylbenzene, has been studied for its conformational preferences using spectroscopy and theoretical calculations. Understanding these conformations is crucial for various chemical synthesis processes and molecular design (Robertson et al., 2008).
Cellular Proliferation Assessment in Tumors
This compound derivatives have been used in assessing cellular proliferation in tumors, demonstrating its application in the field of oncology and medical imaging (Dehdashti et al., 2013).
Environmental Assessment
This compound has been studied for its environmental impact, particularly in the context of hydrolysis processes used in chemical synthesis, showcasing its relevance in environmental science and engineering (Huajie et al., 2021).
Direcciones Futuras
The future research directions for “N-(sec-butyl)-2-methylbenzamide” could involve further exploration of its potential applications in various fields. For example, it could be investigated for its potential use as an additive in gasoline to improve vehicle performance . Additionally, more research is required to fully identify its potential toxicological effects and confirm its safety in various applications.
Propiedades
IUPAC Name |
N-butan-2-yl-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFUNROPKOHIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-79-5 | |
| Record name | NSC17904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5009880.png)

![5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5009891.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)

![2-Benzyl-7-methyl-3-naphthalen-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)

![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)

![3-[[4-[(Z)-3-(3-chloro-2-methylanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B5009958.png)
METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B5009961.png)
![(5E)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009967.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)
